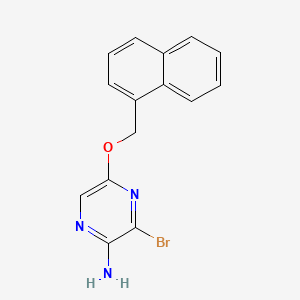
Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-: is a chemical compound that belongs to the class of pyrazinamines This compound is characterized by the presence of a bromine atom at the 3rd position and a naphthalenylmethoxy group at the 5th position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- typically involves multi-step organic reactions. One common method includes the bromination of a pyrazine derivative followed by the introduction of the naphthalenylmethoxy group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry: In the industrial sector, Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- is used in the production of specialty chemicals and advanced materials. Its applications range from coatings and adhesives to electronic components.
Mecanismo De Acción
The mechanism of action of Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Pyrazinamide: A well-known antituberculosis drug with a similar pyrazine core.
3-Bromo-5-(phenylmethoxy)pyrazine: A structurally related compound with a phenylmethoxy group instead of a naphthalenylmethoxy group.
Uniqueness: Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- stands out due to its unique combination of a bromine atom and a naphthalenylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
642084-44-4 |
|---|---|
Fórmula molecular |
C15H12BrN3O |
Peso molecular |
330.18 g/mol |
Nombre IUPAC |
3-bromo-5-(naphthalen-1-ylmethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C15H12BrN3O/c16-14-15(17)18-8-13(19-14)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18) |
Clave InChI |
JQXZAATVNPJMHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COC3=CN=C(C(=N3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
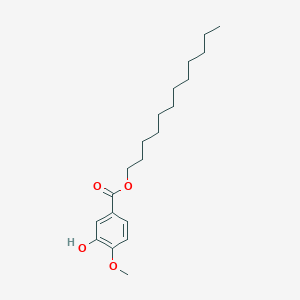
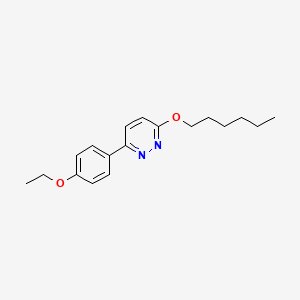
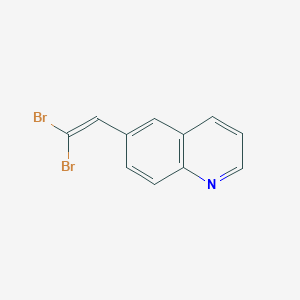
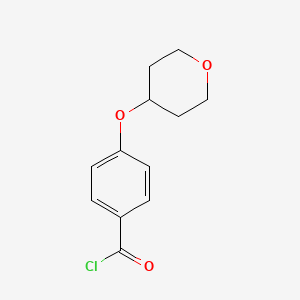
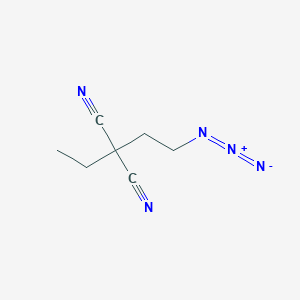
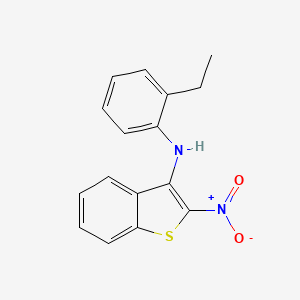
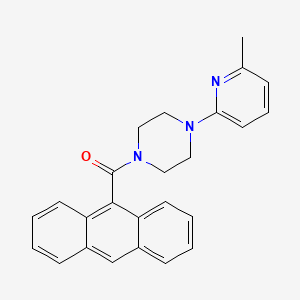
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
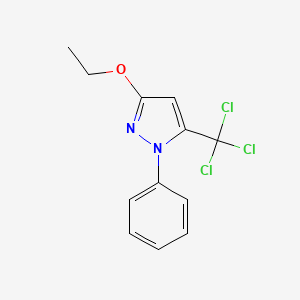
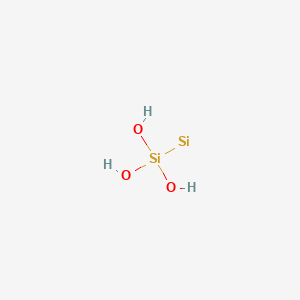
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
